Benzyltripropylammonium chloride

Descripción

The exact mass of the compound Benzyltripropylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyltripropylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyltripropylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

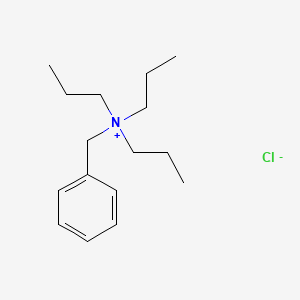

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

benzyl(tripropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRIOKYQEVFKGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421972 | |

| Record name | Benzyltripropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-87-5 | |

| Record name | Benzyltripropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltripropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of Quaternary Ammonium Salts

An In-depth Technical Guide to the Synthesis of Benzyltripropylammonium Chloride

Benzyltripropylammonium chloride (BTPAC) is a quaternary ammonium compound (QAC) with the chemical formula C₁₆H₂₈ClN.[1][2] As a member of the QAC family, it possesses a distinct molecular architecture featuring a central, positively charged nitrogen atom bonded to a benzyl group and three propyl groups, with a chloride anion providing charge neutrality.[2] This structure imparts valuable surfactant properties and makes BTPAC a highly effective phase-transfer catalyst (PTC).[2] In industrial and laboratory settings, it facilitates reactions between reagents dissolved in immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields.[3] Its applications span organic synthesis, polymer chemistry, and its use as an emulsifier and antistatic agent.[1] This guide provides a detailed protocol for its synthesis, grounded in fundamental chemical principles and established laboratory practices.

Core Synthesis Mechanism: The S N 2 Quaternization of Amines

The synthesis of benzyltripropylammonium chloride is a classic example of a quaternization reaction , which proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. This reaction is fundamental to the formation of all quaternary ammonium salts.

-

The Nucleophile: Tripropylamine ((CH₃CH₂CH₂)₃N) serves as the nucleophile. The nitrogen atom possesses a lone pair of electrons, making it electron-rich and capable of attacking an electron-deficient center.

-

The Electrophile: Benzyl chloride (C₆H₅CH₂Cl) is the electrophile. The carbon atom attached to the chlorine (the benzylic carbon) is electrophilic due to the high electronegativity of the chlorine atom, which polarizes the C-Cl bond.

-

The Reaction: The nitrogen atom of tripropylamine attacks the benzylic carbon of benzyl chloride. In a concerted step, the C-N bond forms simultaneously as the C-Cl bond breaks. The chloride ion is expelled as the leaving group. This single-step process results in the formation of the benzyltripropylammonium cation and the chloride anion, which associate to form the final salt product.

The choice of benzyl chloride as the electrophile is strategic; the benzylic carbon is particularly reactive in S N 2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.

Caption: S N 2 synthesis of Benzyltripropylammonium chloride.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Equipment

| Reagents & Chemicals | Equipment |

| Benzyl chloride (C₆H₅CH₂Cl), ≥99% | 250 mL Round-bottom flask |

| Tripropylamine ((CH₃CH₂CH₂)₃N), ≥98% | Reflux condenser |

| Acetone (CH₃COCH₃), ACS grade | Magnetic stirrer and stir bar |

| Diethyl ether ((C₂H₅)₂O), anhydrous | Heating mantle with temperature control |

| Anhydrous magnesium sulfate (MgSO₄) | Büchner funnel and filter flask |

| Rotary evaporator | |

| Vacuum oven |

Synthesis Workflow Diagram

Caption: Experimental workflow for BTPAC synthesis.

Step-by-Step Methodology

-

Reactant Preparation and Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzyl chloride (e.g., 12.66 g, 0.1 mol) and tripropylamine (e.g., 14.33 g, 0.1 mol).

-

Rationale: Using equimolar amounts of reactants is standard for this type of addition reaction. Ensuring the purity of starting materials is critical, as impurities like benzaldehyde or benzyl alcohol can lead to side products.[4] Benzyl chloride should be handled with care, preferably after purification by vacuum distillation to remove acidic impurities that could cause polymerization.[5][6]

-

Add 100 mL of acetone to the flask.

-

Rationale: Acetone serves as a suitable polar aprotic solvent that dissolves the reactants and facilitates the S N 2 reaction. Its boiling point allows for gentle reflux conditions. A similar synthesis for benzyltriethylammonium chloride successfully uses acetone.[7][8]

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

-

Reaction Under Reflux:

-

Place the flask in a heating mantle and begin stirring.

-

Heat the mixture to reflux (approximately 56-60°C) and maintain this temperature for 8-10 hours.[7][8]

-

Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent for an extended period without loss of solvent, driving the reaction to completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) if desired.

-

-

Isolation of the Crude Product:

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A white solid should precipitate.

-

To maximize precipitation, place the flask in an ice-water bath for 30-60 minutes.

-

Rationale: Benzyltripropylammonium chloride is highly soluble in acetone at elevated temperatures but much less so at lower temperatures. Cooling induces crystallization, separating the product from the solvent and any soluble impurities.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL).

-

Rationale: Washing with a cold, non-polar solvent like diethyl ether effectively removes unreacted starting materials and other organic impurities without dissolving a significant amount of the desired ionic product.

-

-

Purification and Drying:

-

The collected solid can be further purified by recrystallization if necessary, using a suitable solvent system like ethanol/diethyl ether.[9]

-

Transfer the purified white crystals to a watch glass and dry them in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Rationale: Drying under vacuum removes residual solvent and moisture. The product is known to be hygroscopic (tending to absorb moisture from the air), so proper drying and storage are essential.[1]

-

Quantitative Data Summary

| Parameter | Value | Rationale |

| Benzyl Chloride | 12.66 g (0.1 mol) | Limiting Reagent |

| Tripropylamine | 14.33 g (0.1 mol) | Equimolar amount for complete reaction |

| Solvent (Acetone) | 100 mL | Provides sufficient volume for dissolution and stirring |

| Reaction Temperature | ~56-60 °C (Reflux) | Optimal for reaction rate without degradation |

| Reaction Time | 8 - 10 hours | Ensures reaction goes to completion |

| Theoretical Yield | 26.99 g | Based on 1:1 stoichiometry |

| Appearance | White to off-white crystalline solid | Expected physical state of the product[1][2] |

| Melting Point | ~180-190 °C (decomposes) | Key physical constant for identity confirmation[1][10][11] |

Safety and Handling: A Self-Validating System

Trustworthiness in any protocol stems from its inherent safety and reproducibility. Adherence to safety measures is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12] Work in a well-ventilated fume hood.

-

Reagent Hazards:

-

Benzyl Chloride: It is a lachrymator (causes tearing) and is corrosive. It is irritating to the skin, eyes, and respiratory system.[13] Avoid inhalation and skin contact.

-

Tripropylamine: It is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

Benzyltripropylammonium Chloride (Product): The final product is an irritant to the eyes, skin, and respiratory system.[1][14] Avoid creating dust.[12]

-

-

Handling Procedures:

-

Perform all transfers of benzyl chloride and tripropylamine in a fume hood.

-

In case of skin contact, wash immediately and thoroughly with soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.[12]

-

Dispose of all chemical waste according to institutional guidelines.

-

References

- 1. chembk.com [chembk.com]

- 2. CAS 5197-87-5: Benzyl Tripropyl Ammonium Chloride [cymitquimica.com]

- 3. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]

- 7. Benzyltriethylammonium chloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN103896781A - Preparation method of benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzyltripropylammonium chloride | 5197-87-5 [chemicalbook.com]

- 11. biomall.in [biomall.in]

- 12. beta.lakeland.edu [beta.lakeland.edu]

- 13. fishersci.com [fishersci.com]

- 14. Benzyltripropylammonium chloride | C16H28ClN | CID 6097067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzyltripropylammonium chloride molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of Benzyltripropylammonium Chloride

Abstract

Benzyltripropylammonium chloride (BTPAC) is a quaternary ammonium salt that has garnered significant attention for its versatile role as a phase-transfer catalyst (PTC) and surfactant in both industrial and laboratory settings. Its unique molecular architecture, featuring a lipophilic organic bulk and a hydrophilic cationic center, dictates its functionality in mediating reactions across immiscible solvent phases. This guide provides a comprehensive exploration of the molecular structure of BTPAC, its synthesis, physicochemical properties, and core applications, with a particular focus on its mechanistic role in catalysis. Authored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to serve as an authoritative resource.

Elucidation of the Molecular Structure

Benzyltripropylammonium chloride is a cationic surfactant and a member of the quaternary ammonium salt family. Its structure is fundamental to its chemical behavior and wide-ranging utility.

Core Structural Components

The molecule consists of a central, positively charged nitrogen atom covalently bonded to four organic substituents, forming the benzyltripropylammonium cation. This cation is ionically bonded to a chloride anion. The IUPAC name for this compound is benzyl(tripropyl)azanium chloride[1].

-

Quaternary Ammonium Cation : The core of the molecule is a nitrogen atom with a formal positive charge. Unlike primary, secondary, or tertiary amines, this nitrogen is bonded to four carbon atoms, rendering it permanently charged and non-basic. This cationic head is responsible for the compound's solubility in polar solvents, including water.

-

Propyl Groups : Three n-propyl groups (–CH₂CH₂CH₃) are attached to the nitrogen atom. These aliphatic chains contribute to the molecule's lipophilicity, allowing it to dissolve in nonpolar organic solvents. The collective bulk of these groups also sterically shields the nitrogen center.

-

Benzyl Group : A benzyl group (–CH₂C₆H₅) constitutes the fourth substituent on the nitrogen. This group significantly enhances the molecule's lipophilicity and introduces aromatic characteristics, influencing its interactions and stability.

-

Chloride Anion : A chloride ion (Cl⁻) serves as the counter-ion, balancing the positive charge of the quaternary ammonium cation to form a neutral salt.

The chemical formula for Benzyltripropylammonium chloride is C₁₆H₂₈ClN[1].

Caption: 2D representation of Benzyltripropylammonium chloride.

Physicochemical Properties

The molecular structure directly influences the compound's physical and chemical properties, which are summarized below.

| Property | Value | Source |

| CAS Number | 5197-87-5 | [1][2] |

| Molecular Formula | C₁₆H₂₈ClN | [1] |

| Molecular Weight | ~269.9 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~180 °C (with decomposition) | [2][3][4] |

| Solubility | Soluble in water, alcohols, ethers, and ketones | [2][5] |

| Stability | Stable at room temperature; sensitive to strong oxidizing agents | [2][5] |

Synthesis and Characterization

The synthesis of BTPAC is a classic example of a quaternization reaction, a type of N-alkylation of an amine. The trustworthiness of any protocol relies on a clear, reproducible methodology.

Synthetic Pathway

The most common and efficient method for synthesizing BTPAC is the reaction of tripropylamine with benzyl chloride. This is a bimolecular nucleophilic substitution (Sₙ2) reaction where the lone pair of electrons on the nitrogen atom of tripropylamine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.

Caption: General workflow for the synthesis of BTPAC.

Experimental Protocol (Exemplary)

This protocol is based on analogous, well-established procedures for synthesizing similar quaternary ammonium salts[6].

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tripropylamine and benzyl chloride.

-

Solvent Addition : Add a suitable solvent, such as acetone or acetonitrile, to dissolve the reactants. The choice of solvent is critical; it must be inert to the reactants and capable of dissolving them while allowing the product to precipitate upon cooling if purification by recrystallization is desired.

-

Reaction Execution : Heat the mixture to reflux and maintain for several hours (e.g., 8 hours). The progress of the reaction can be monitored using thin-layer chromatography (TLC)[7].

-

Product Isolation : After the reaction is complete, cool the mixture. The product, being a salt, is often less soluble in the organic solvent at lower temperatures and may precipitate.

-

Purification : Collect the crude product by filtration. Wash the filter cake with a small amount of cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether)[7].

-

Drying : Dry the purified white crystals under vacuum to obtain the final product.

Core Applications in Research and Development

The amphiphilic nature of BTPAC, with its distinct hydrophilic and lipophilic domains, makes it an exceptionally effective phase-transfer catalyst.

Mechanism of Phase-Transfer Catalysis (PTC)

In many organic syntheses, one reactant is an ionic salt soluble only in water, while the other is an organic substrate soluble only in a nonpolar organic solvent. The reaction is consequently impractically slow as the reactants cannot interact. BTPAC resolves this by acting as a shuttle for the aqueous-phase anion into the organic phase.

The Catalytic Cycle:

-

Anion Exchange : In the aqueous phase, the BTPAC cation (Q⁺) exchanges its chloride anion for the reactant anion (Nu⁻) from the aqueous phase.

-

Phase Migration : The newly formed ion pair, [Q⁺Nu⁻], is sufficiently lipophilic due to the benzyl and propyl groups to migrate across the phase boundary into the organic solvent.

-

Organic Reaction : In the organic phase, the nucleophile (Nu⁻) is now "naked" and highly reactive, as it is poorly solvated. It reacts with the organic substrate (RX) to form the product (RNu) and regenerate the catalyst's cation with the substrate's leaving group ([Q⁺X⁻]).

-

Catalyst Regeneration : The [Q⁺X⁻] ion pair, being more hydrophilic, migrates back to the aqueous phase, where the X⁻ anion is exchanged for another Nu⁻ anion, thus completing the catalytic cycle.

This mechanism is invaluable in drug development for synthesizing complex molecules under mild conditions with high yields[8].

Sources

- 1. Benzyltripropylammonium chloride | C16H28ClN | CID 6097067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl Tripropyl Ammonium Chloride [chembk.com]

- 3. Benzyltripropylammonium chloride | 5197-87-5 [chemicalbook.com]

- 4. Benzyltripropylammonium chloride | CAS#:5197-87-5 | Chemsrc [chemsrc.com]

- 5. CAS 5197-87-5: Benzyl Tripropyl Ammonium Chloride [cymitquimica.com]

- 6. Benzyltriethylammonium chloride synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of Benzyltripropylammonium Chloride in Organic Solvents

Introduction

Benzyltripropylammonium chloride (BTPAC) is a quaternary ammonium salt that has found significant utility in organic synthesis, primarily as a phase-transfer catalyst (PTC).[1] Its efficacy in this role is intrinsically linked to its solubility in the organic phase of a biphasic reaction system. Understanding and predicting the solubility of BTPAC in various organic solvents is therefore of paramount importance for researchers, scientists, and drug development professionals in optimizing reaction conditions, improving yields, and ensuring process scalability. This guide provides a comprehensive overview of the factors governing the solubility of BTPAC, collates available solubility data, and presents a detailed protocol for its experimental determination.

Core Principles of Solubility

The solubility of an ionic compound like benzyltripropylammonium chloride in an organic solvent is governed by the fundamental principle of "like dissolves like."[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of BTPAC is a result of the complex interplay between the lattice energy of the salt and the solvation energy of its constituent ions by the solvent molecules.

Factors Influencing the Solubility of Benzyltripropylammonium Chloride:

-

Solvent Polarity: The polarity of the organic solvent is a primary determinant of its ability to dissolve BTPAC. Polar solvents can effectively solvate the benzyltripropylammonium cation and the chloride anion, overcoming the lattice energy of the salt.

-

Hydrogen Bonding: Protic solvents that can act as hydrogen bond donors can interact strongly with the chloride anion, enhancing solubility. Aprotic polar solvents, while lacking this ability, can still solvate the cation through dipole-dipole interactions.

-

Cation and Anion Structure: The large, sterically hindered benzyltripropylammonium cation possesses significant organic character, which contributes to its solubility in less polar organic solvents compared to smaller quaternary ammonium salts.[6] The nature of the anion also plays a crucial role; for instance, salts with larger, more polarizable anions are often more soluble in organic media.

-

Temperature: The solubility of most solids, including BTPAC, in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice.

Reported Solubility Data

While extensive quantitative data is sparse, qualitative solubility information for benzyltripropylammonium chloride and related quaternary ammonium salts has been reported in various sources. The following table summarizes the available information to provide a general guideline.

| Solvent Category | Specific Solvents | Reported Solubility of Benzyltripropylammonium Chloride & Similar Quaternary Ammonium Salts | Source(s) |

| Polar Protic | Water, Alcohols (Methanol, Ethanol) | Soluble | [4][7] |

| Polar Aprotic | Ketones (Acetone), Ethers | Soluble | [4] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Generally soluble enough for reactions | [6][8] |

| Aromatic Hydrocarbons | Toluene, Benzene | Limited solubility, but sufficient for many phase-transfer catalysis applications | [6][9] |

| Non-polar | Hexane, Heptane | Generally insoluble | [5][6] |

It is crucial to note that "soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

This section provides a robust, step-by-step methodology for the quantitative determination of benzyltripropylammonium chloride solubility in an organic solvent of interest. The gravimetric method described here is a reliable and widely used technique.[10]

Materials and Equipment:

-

Benzyltripropylammonium chloride (analytical grade)

-

Organic solvent of interest (high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe and syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of benzyltripropylammonium chloride to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter directly into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish with the filtered solution in a vacuum oven at a moderate temperature to evaporate the solvent completely. The temperature should be high enough to facilitate evaporation but low enough to avoid decomposition of the BTPAC (decomposition starts around 180°C).[4][11]

-

Alternatively, the solvent can be removed under a stream of inert gas or in a desiccator, although this may take longer.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried BTPAC / Volume of filtrate) * 100

Solubility (mg/mL) = Mass of dried BTPAC / Volume of filtrate

-

Self-Validating System Checks:

-

Visual Confirmation of Excess Solid: Always ensure undissolved solid is present before sampling to confirm the solution is saturated.

-

Constant Mass Achievement: The drying and weighing of the residue should be repeated until two consecutive readings are within the tolerance of the analytical balance (e.g., ± 0.2 mg). This ensures all solvent has been removed.

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are consistent and reliable.

Visualizing Key Concepts and Workflows

Chemical Structure and Solvent Interaction

Caption: Interaction of BTPAC with different solvent types.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for solubility determination.

Conclusion

A thorough understanding of the solubility of benzyltripropylammonium chloride is a critical prerequisite for its effective application in research and development. While comprehensive quantitative data remains to be fully compiled in publicly accessible literature, the principles outlined in this guide, coupled with the detailed experimental protocol, provide a robust framework for scientists to determine its solubility in their specific solvent systems. By applying these methodologies, researchers can optimize reaction conditions, enhance process efficiency, and ultimately accelerate their scientific discoveries.

References

-

ChemBK. (n.d.). Benzyl Tripropyl Ammonium Chloride. Retrieved from [Link]

- Goldberg, A. I., & Vernon, A. A. (1951). Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. Journal of the American Chemical Society, 73(12), 5557-5558.

-

National Center for Biotechnology Information. (n.d.). Benzyltripropylammonium chloride. PubChem. Retrieved from [Link]

- Aubel-Sadron, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11–18.

- Jones, G. D., & Kendrick, T. C. (1972). U.S. Patent No. 3,637,520. Washington, DC: U.S.

-

OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

- ACS Omega. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13476–13486.

- Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5228-5241.

-

Solubility of Things. (n.d.). Benzyltrimethylammonium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Retrieved from [Link]

-

EMBIBE. (n.d.). Ionic Compounds: Solubility - Lab Experiments. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents?. Retrieved from [Link]

-

Phase-Transfer Catalysis Communications. (n.d.). Phase-Transfer Catalysis Communications. Retrieved from [Link]

-

CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 3). Chapter 17.1: Determining the Solubility of Ionic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

Sources

- 1. CAS 5197-87-5: Benzyl Tripropyl Ammonium Chloride [cymitquimica.com]

- 2. Benzyltripropylammonium chloride | 5197-87-5 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. chem.ws [chem.ws]

- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzyltripropylammonium chloride | 5197-87-5 [chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Stability of Benzyltripropylammonium Chloride

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the thermal stability of Benzyltripropylammonium chloride (BTPAC), a quaternary ammonium salt with diverse applications as a phase-transfer catalyst, surfactant, and antimicrobial agent.[1][2] Understanding the thermal behavior of BTPAC is paramount for its safe handling, storage, and effective utilization in various chemical processes, particularly in drug development where process safety and product purity are critical.[3][4] This document will delve into the theoretical underpinnings of its decomposition, present robust experimental protocols for its analysis, and offer insights into the interpretation of thermal data.

Introduction to Benzyltripropylammonium Chloride and its Thermal Stability

Benzyltripropylammonium chloride is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to a benzyl group and three propyl groups, with a chloride counter-ion.[5] It typically presents as a white to off-white crystalline solid and is known to be hygroscopic.[6][7] While relatively stable at ambient temperatures, its stability diminishes at elevated temperatures, with a reported melting point of approximately 180°C accompanied by decomposition.[6][7]

The thermal stability of a compound like BTPAC is not a single point but rather a profile of its behavior as a function of temperature. Key parameters in this profile include the onset of decomposition, the temperature of maximum decomposition rate, and the nature of the decomposition products. For professionals in research and drug development, a thorough understanding of these parameters is crucial for defining safe operating temperature ranges, preventing runaway reactions, and avoiding the introduction of impurities into reaction mixtures.

Theoretical Framework: Decomposition Pathways of Quaternary Ammonium Salts

The thermal decomposition of quaternary ammonium salts is a complex process that can proceed through several pathways. The specific route taken is influenced by the structure of the cation, the nature of the anion, and the heating conditions. For Benzyltripropylammonium chloride, two primary decomposition mechanisms are of significant interest: the Hofmann elimination and the Stevens rearrangement.

Hofmann Elimination

The Hofmann elimination is a well-established beta-elimination reaction for quaternary ammonium hydroxides, but a similar pathway can occur for quaternary ammonium halides at elevated temperatures, especially in the presence of a base.[8][9][10][11] In the context of BTPAC, this would involve the abstraction of a proton from a carbon atom beta to the nitrogen, leading to the formation of an alkene (propene), a tertiary amine (benzyl-di-propylamine), and hydrochloric acid.

The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the "Hofmann rule".[9][10] This is attributed to the steric bulk of the quaternary ammonium leaving group.[9]

Stevens Rearrangement

The Stevens rearrangement is another important thermal degradation pathway for quaternary ammonium salts, particularly those containing a benzyl group.[1][12][13][14][15] This reaction involves a[8][12]-rearrangement of an ylide intermediate, which is formed by the deprotonation of a carbon alpha to the nitrogen atom. The migratory aptitude of different groups plays a crucial role, with benzyl groups showing a high propensity to migrate.[12] In the case of BTPAC, a Stevens rearrangement could lead to the formation of a rearranged tertiary amine.

The competition between Hofmann elimination and Stevens rearrangement is influenced by factors such as the presence of a base, the solvent, and the specific structure of the quaternary ammonium salt.[1]

Experimental Assessment of Thermal Stability

A comprehensive evaluation of the thermal stability of Benzyltripropylammonium chloride necessitates the use of advanced analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an investigation.[16][17][18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass loss associated with decomposition events.

| Parameter | Illustrative Value | Description |

| Onset Decomposition Temperature (Tonset) | ~ 180 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 230 - 260 °C | The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA (DTG) curve. |

| Residual Mass at 500 °C | < 5% | The percentage of the initial mass remaining at a high temperature, indicating the extent of volatilization of decomposition products. |

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground Benzyltripropylammonium chloride into a clean, tared TGA pan (e.g., alumina or platinum). Due to its hygroscopic nature, sample preparation should be performed in a low-humidity environment (e.g., a glove box).

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 500 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the mass loss and temperature data throughout the experiment.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the residual mass. Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum decomposition rate (Tpeak).

Caption: Workflow for Thermogravimetric Analysis of BTPAC.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

| Parameter | Illustrative Value | Description |

| Melting Point (Tm) | ~ 180 °C | The temperature at which the solid-to-liquid phase transition occurs, often overlapping with the onset of decomposition. |

| Decomposition Enthalpy (ΔHdecomp) | Endothermic/Exothermic | The heat absorbed or released during decomposition. The nature of the peak (endothermic or exothermic) provides insights into the decomposition process. |

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground Benzyltripropylammonium chloride into a hermetically sealed aluminum pan. Sealing the pan is crucial to contain any volatile decomposition products.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition range (e.g., 300 °C) at a constant heating rate of 10 °C/min. An empty hermetically sealed pan should be used as a reference.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify the melting endotherm and any endothermic or exothermic peaks associated with decomposition.

Caption: Workflow for Differential Scanning Calorimetry of BTPAC.

Evolved Gas Analysis (EGA)

To identify the decomposition products of Benzyltripropylammonium chloride, the TGA instrument can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[20][21] This provides real-time analysis of the gases evolved during decomposition, allowing for the identification of key fragments and thus elucidation of the decomposition mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful technique for separating and identifying complex mixtures of decomposition products.[22][23][24][25]

Factors Influencing the Thermal Stability of Benzyltripropylammonium Chloride

Several factors can influence the thermal stability of BTPAC and should be considered during its handling and use:

-

Purity: The presence of impurities, such as residual reactants from its synthesis, can significantly lower the decomposition temperature.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which may occur at lower temperatures than thermal decomposition in an inert atmosphere.

-

Heating Rate: In TGA and DSC experiments, higher heating rates can shift the apparent decomposition temperature to higher values.[17]

-

Presence of Other Reagents: The interaction of BTPAC with other components in a reaction mixture can alter its thermal stability.

Conclusion and Recommendations

Benzyltripropylammonium chloride exhibits moderate thermal stability, with decomposition initiating around its melting point of approximately 180°C.[6][7] The primary decomposition pathways are likely to involve Hofmann elimination and Stevens rearrangement, leading to the formation of alkenes, tertiary amines, and other degradation products.

For researchers, scientists, and drug development professionals, it is imperative to:

-

Characterize the thermal stability of each batch of BTPAC using TGA and DSC to establish its specific decomposition profile.

-

Operate well below the onset of decomposition to ensure process safety and maintain the integrity of the reaction.

-

Consider the potential for interaction with other reagents that may affect its thermal stability.

-

Store BTPAC in a cool, dry, and inert atmosphere to prevent degradation due to its hygroscopic nature and potential for oxidation.

By adhering to these recommendations and utilizing the experimental protocols outlined in this guide, professionals can ensure the safe and effective application of Benzyltripropylammonium chloride in their research and development endeavors.

References

- Pine, S. H. (1970). The Base-Promoted Rearrangements of Quaternary Ammonium Salts. Organic Reactions, 18, 403–464.

- Hofmann, A. W. (1851). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 141, 357–398.

- Stevens, T. S., Creighton, H. J. M., Gordon, A. B., & MacLeod, M. (1928). Degradation of quaternary ammonium salts. Part I. Journal of the Chemical Society (Resumed), 3193–3197.

- Cope, A. C., & Trumbull, E. R. (1959). Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions, 11, 317–493.

-

University of Calgary. (n.d.). Ch22: Hofmann elimination. Retrieved from [Link]

-

Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

-

SynArchive. (n.d.). Stevens Rearrangement. Retrieved from [Link]

-

O'Brien, P., & Childs, B. J. (2000). Enantioselective[8][12]-Stevens rearrangement of quaternary ammonium salts. A mechanistic evaluation. Chemical Communications, (17), 1565-1566.

- Rib-Agusti, I., & Gonzalez-Miquel, M. (2015). Thermal Behaviour of Pure Ionic Liquids. In Ionic Liquids: Theory, Properties, New Approaches. IntechOpen.

- Smiglak, M., Reichert, W. M., Holbrey, J. D., & Rogers, R. D. (2006). TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides. The Journal of Physical Chemistry A, 110(15), 5035–5043.

-

ResearchGate. (n.d.). a,c,e) TGA–FTIR data including the thermogravimetric analysis of the... Retrieved from [Link]

- Głowinkowski, S., & Głowinkowska, M. (2020). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.

- Xue, Z., He, Y., & Zhang, S. (2018). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. ACS Sustainable Chemistry & Engineering, 6(7), 8261–8274.

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8663.

-

ResearchGate. (n.d.). Thermal Stability of Ionic Liquids. Retrieved from [Link]

- O'Donnell, J. H., & Sothman, J. R. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1539.

-

ChemBK. (2024). Benzyl Tripropyl Ammonium Chloride. Retrieved from [Link]

- MDPI. (2022). Fabrication of Microphase-Separated Tröger's Base Polymer Membranes for Oxygen Enrichment. Membranes, 12(5), 489.

-

ResearchGate. (n.d.). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... Retrieved from [Link]

- ACS Publications. (2022). Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel.

- Journal of the American Chemical Society. (2023). Photoinduced Lattice Oxygen Spillover on Ru/BaTiO3 for Efficient and Stable Photothermal Dry Reforming of Methane. Journal of the American Chemical Society, 145(34), 18846–18855.

-

PubChem. (n.d.). Benzyltripropylammonium chloride. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

- Macromolecules. (2022). Designing Thermally Stable Organocatalysts for Poly(ethylene terephthalate) Synthesis: Toward a One-Pot, Closed-Loop Chemical Recycling System for PET. Macromolecules, 55(23), 10427-10437.

-

ResearchGate. (n.d.). DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly (benzyl trimethyl ammonium chloride) ionic polymer. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]

-

Sci-Network. (n.d.). material safety data sheet - benzyl triethyl ammonium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability in Air of Pt/C Catalysts and PEM Fuel Cell Catalyst Layers. Retrieved from [Link]

-

LCGC International. (2011). Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). No.M205. Retrieved from [Link]

-

ResearchGate. (n.d.). Journal of Applicable Chemistry Thermal Decomposition of Ammonium Perchlorate -Benzyl Triethyl Ammoniumtetrafluoroborate Mixture: A Simultaneous TG-MS Approach. Retrieved from [Link]

-

Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c).... Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Long term thermal stability of organic PCMs. Retrieved from [Link]

-

ResearchGate. (n.d.). The schematics of (a) halloysite nanotubes (HNT) and (b) montmorillonite (MMT) loading benzyl ammonium chloride (BAC).. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. CAS 5197-87-5: Benzyl Tripropyl Ammonium Chloride [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyltripropylammonium chloride | C16H28ClN | CID 6097067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Benzyltripropylammonium chloride | 5197-87-5 [chemicalbook.com]

- 8. Hofmann Elimination | NROChemistry [nrochemistry.com]

- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 10. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Stevens rearrangement - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. Enantioselective [1,2]-Stevens rearrangement of quaternary ammonium salts. A mechanistic evaluation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. pstc.org [pstc.org]

A Senior Application Scientist's Guide to Benzyltripropylammonium Chloride as a Phase-Transfer Catalyst

Abstract

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that overcomes the mutual insolubility of reactants by facilitating their transport across a biphasic interface. This guide provides an in-depth analysis of Benzyltripropylammonium chloride (BTPAC), a prominent quaternary ammonium salt, and its mechanism of action as a phase-transfer catalyst. We will explore the structural attributes that confer its catalytic efficacy, delineate the core mechanistic cycle, discuss critical parameters influencing its performance, and provide validated experimental protocols for its application in key nucleophilic substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage PTC for enhanced reaction efficiency, yield, and process safety.

Introduction: The Imperative of Phase-Transfer Catalysis

In the realm of chemical synthesis, a frequent challenge arises when reactants are partitioned between two immiscible phases, such as an aqueous solution containing an inorganic nucleophile and an organic solvent containing an organic substrate.[1] Under these heterogeneous conditions, the reaction rate is often negligible, as the reactants are unable to interact. Phase-transfer catalysis provides an elegant solution to this problem. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[2] This technique avoids the need for expensive, and often hazardous, aprotic solvents that would dissolve all reactants in a single phase, aligning with the principles of green chemistry by enabling the use of water.[1][3]

Quaternary ammonium salts, such as Benzyltripropylammonium chloride, are among the most widely used and cost-effective phase-transfer catalysts.[4] Their unique amphiphilic structure allows them to shuttle ionic species from an aqueous or solid phase into an organic medium, thereby accelerating reaction rates dramatically.[5]

Benzyltripropylammonium Chloride (BTPAC): A Structural Perspective

To comprehend the function of BTPAC, we must first analyze its structure. BTPAC consists of a central, positively charged nitrogen atom bonded to three propyl groups and one benzyl group, with a chloride anion providing charge neutrality.

-

Chemical Formula: C₁₆H₂₈ClN

-

Molecular Weight: 269.86 g/mol

-

Appearance: Typically a white to off-white solid.[6]

-

Solubility: Soluble in water and various organic solvents.[6][7]

The catalytic prowess of BTPAC is a direct consequence of its architecture:

-

Quaternary Ammonium Cation (Q⁺): The positively charged nitrogen core is sterically shielded by the surrounding alkyl and benzyl groups. This large, non-polar exterior makes the cation lipophilic (organophilic), allowing it to be readily extracted into the organic phase.

-

Propyl and Benzyl Groups: The three propyl chains and the benzyl group provide the necessary lipophilicity.[8] The moderate length of the propyl groups strikes a balance, ensuring sufficient solubility in the organic phase without becoming so lipophilic that it fails to return to the aqueous interface. The benzyl group can also offer favorable electronic interactions in certain reactions.

-

Chloride Anion (Cl⁻): This is the initial counter-ion, which will be exchanged for the reactant anion during the catalytic cycle.

The combination of a hydrophilic ionic head and lipophilic organic tails gives BTPAC surfactant-like properties, allowing it to effectively bridge the divide between immiscible phases.[5][6]

The Core Mechanism of Action: The Starks Extraction Model

The mechanism by which BTPAC and other quaternary ammonium salts operate was first elucidated by Charles Starks in 1971 and is known as the "Extraction Mechanism".[9][10] This model describes a cyclic process where the catalyst extracts the nucleophilic anion from the aqueous phase into the organic phase.

Let's consider a classic Sₙ2 reaction: the cyanation of an alkyl halide (R-X) using aqueous sodium cyanide (NaCN).

Reaction: R-X (organic) + Na⁺CN⁻ (aqueous) --(BTPAC)--> R-CN (organic) + Na⁺X⁻ (aqueous)

Without a catalyst, this reaction is exceedingly slow because the cyanide ion (CN⁻) cannot enter the organic phase to react with the alkyl halide.[1]

The catalytic cycle proceeds in four key steps:

-

Anion Exchange: At the aqueous-organic interface, the BTPAC cation ([BnPr₃N]⁺) exchanges its initial chloride anion for a cyanide anion from the aqueous phase. This forms a new, lipophilic ion pair, [BnPr₃N]⁺CN⁻.

[BnPr₃N]⁺Cl⁻ (interface) + Na⁺CN⁻ (aqueous) ⇌ [BnPr₃N]⁺CN⁻ (interface) + Na⁺Cl⁻ (aqueous)

-

Phase Transfer: The newly formed ion pair, [BnPr₃N]⁺CN⁻, possesses sufficient lipophilicity due to the bulky organic groups on the cation, allowing it to migrate from the interface into the bulk organic phase.[4][9]

-

Reaction in the Organic Phase: Within the organic phase, the cyanide anion is weakly solvated and not tightly bound to its large quaternary ammonium counter-ion. It is considered a "naked" and therefore highly reactive nucleophile.[11] This activated nucleophile readily attacks the alkyl halide substrate (R-X) in a classic Sₙ2 reaction, forming the desired product (R-CN) and displacing the halide ion (X⁻).

[BnPr₃N]⁺CN⁻ (organic) + R-X (organic) → R-CN (organic) + [BnPr₃N]⁺X⁻ (organic)

-

Catalyst Regeneration: The catalyst, now paired with the leaving group anion ([BnPr₃N]⁺X⁻), diffuses back to the aqueous-organic interface. Here, it can exchange the halide ion (X⁻) for another cyanide ion (CN⁻) from the aqueous phase, thus completing the catalytic cycle and enabling it to shuttle another nucleophile across the boundary.

This entire process is a dynamic equilibrium, continuously transporting nucleophiles into the organic phase to drive the reaction forward.

Diagram: The Starks Extraction Mechanism for BTPAC

Caption: The catalytic cycle of BTPAC in a typical nucleophilic substitution.

Factors Influencing Catalyst Performance

The efficiency of a BTPAC-catalyzed reaction is not absolute; it is governed by several interdependent parameters. A Senior Application Scientist must consider these factors to optimize reaction conditions for maximum yield and rate.

| Parameter | Influence on BTPAC-Catalyzed Reactions | Rationale & Causality |

| Catalyst Structure | The size and symmetry of the alkyl groups on the cation (Q⁺) are critical. | Larger, more lipophilic cations (e.g., those with butyl or hexyl chains) are more effective at extracting "soft," less-hydrated anions (like I⁻) into the organic phase. BTPAC, with its propyl groups, offers a balanced lipophilicity suitable for a wide range of anions. Higher symmetry can shield the positive charge more effectively, enhancing catalytic effect.[12] |

| Organic Solvent | Aprotic, non-polar solvents are generally preferred. | Polar aprotic solvents (like DMSO or DMF) can solvate the cation, but they may also solvate the anion, reducing its nucleophilicity. A non-polar solvent (e.g., toluene, dichloromethane) ensures the [Q⁺Nu⁻] ion pair remains tightly associated but keeps the anion "naked" and highly reactive.[13] |

| Agitation Rate | Vigorous stirring is essential for high reaction rates. | The reaction is heterogeneous, occurring across an interface. The rate-limiting step can be the mass transfer of the ion pair across the phase boundary.[10] High agitation increases the interfacial surface area, maximizing the rate of anion exchange and phase transfer. |

| Water Content | A minimal amount of water is necessary, but excess can be detrimental. | Water is required to dissolve the inorganic salt (e.g., NaCN). However, excessive water can lead to the hydration of the nucleophile, even when complexed with Q⁺ in the organic phase. This "hydration shell" reduces the anion's reactivity and slows the reaction. |

| Temperature | Reaction rates generally increase with temperature. | Follows standard kinetic principles. However, the thermal stability of the catalyst must be considered. Quaternary ammonium salts can undergo Hofmann elimination at high temperatures, especially under strongly basic conditions, leading to catalyst decomposition.[9] Phosphonium salts often exhibit greater thermal stability.[9][12] |

Diagram: Interplay of Factors in PTC Efficiency

Caption: Key parameters influencing the overall efficiency of a PTC system.

Validated Experimental Protocol: Cyanation of Benzyl Chloride

This protocol details a representative nucleophilic substitution reaction using Benzyltripropylammonium chloride as the phase-transfer catalyst. The workflow is designed to be self-validating, with clear endpoints and monitoring steps.

Reaction: C₆H₅CH₂Cl + NaCN → C₆H₅CH₂CN + NaCl

Materials:

-

Benzyl chloride (2.53 g, 20 mmol)

-

Sodium cyanide (1.47 g, 30 mmol) ( Caution: Highly Toxic )

-

Benzyltripropylammonium chloride (BTPAC) (0.27 g, 1 mmol, 5 mol%)

-

Toluene (20 mL)

-

Deionized Water (15 mL)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, including a 100 mL round-bottom flask, reflux condenser, magnetic stirrer, and separatory funnel.

Workflow:

Diagram: Experimental Workflow for PTC Cyanation

Caption: Step-by-step workflow for BTPAC-catalyzed cyanation.

Step-by-Step Methodology:

-

Reaction Setup (Self-Validation: Clear Biphasic System):

-

In a 100 mL round-bottom flask, dissolve sodium cyanide (1.47 g) in deionized water (15 mL). CAUTION: Perform this step in a well-ventilated fume hood. Cyanide salts are extremely toxic.

-

Add toluene (20 mL) to the aqueous solution. You should observe two clear, immiscible layers.

-

To the vigorously stirred biphasic mixture, add benzyl chloride (2.53 g) followed by Benzyltripropylammonium chloride (0.27 g).

-

-

Reaction Execution (Self-Validation: Disappearance of Starting Material):

-

Equip the flask with a reflux condenser and heat the mixture to 60°C using an oil bath.

-

Maintain vigorous magnetic stirring to ensure a large interfacial area between the two phases.

-

Monitor the reaction progress by periodically taking a small sample from the organic layer and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete upon the disappearance of the benzyl chloride spot/peak. This typically takes 2-4 hours.

-

-

Work-up and Isolation (Self-Validation: Clean Phase Separation):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The organic (toluene) layer should separate cleanly from the aqueous layer.

-

Separate the layers and wash the organic phase twice with 20 mL of water and once with 20 mL of brine to remove any residual salts or catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude benzyl cyanide. Further purification can be achieved by vacuum distillation if required.

-

Conclusion

Benzyltripropylammonium chloride is a versatile and effective phase-transfer catalyst whose mechanism of action is well-described by the Starks extraction model. Its efficacy is rooted in its amphiphilic structure, which enables the creation of a lipophilic ion pair capable of transporting aqueous-phase nucleophiles into an organic phase. By understanding the interplay of catalyst structure, solvent, agitation, and temperature, researchers can harness the full potential of BTPAC to achieve faster reaction rates, higher yields, and milder conditions, making it an invaluable tool in modern organic synthesis and drug development.

References

-

Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link][1]

-

Phase Transfer Catalysis: A Green Approach in Organic Synthesis. (2022). Journal For Basic Sciences, 22(11). Retrieved from [Link][9]

-

Phase Transfer Catalysis: Mechanism, Advantages, Application. (2023). Science Info. Retrieved from [Link][3]

-

Phase transfer catalysis. (n.d.). SlideShare. Retrieved from [Link][2]

-

Starks, C. M. (1977). Principles of Phase-Transfer Catalysis by Quaternary Ammonium Salts. In Advances in Physical Organic Chemistry (Vol. 15, pp. 267-330). Elsevier. Retrieved from [Link][14]

-

Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics. Retrieved from [Link][10]

-

Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. Retrieved from [Link][15]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). OALib. Retrieved from [Link][12]

-

The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. (2012). International Journal of Scientific & Technology Research, 1(3). Retrieved from [Link][4]

-

Benzyl Tripropyl Ammonium Chloride. (2024). ChemBK. Retrieved from [Link][7]

-

Starks' transfer mechanism for a phase-transfer catalyzed nucleophilic substitution reaction. (n.d.). ResearchGate. Retrieved from [Link][16]

-

How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? (2025). OKCHEM. Retrieved from [Link][17]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Phase transfer catalysis | PPTX [slideshare.net]

- 3. scienceinfo.com [scienceinfo.com]

- 4. One moment, please... [ijstr.org]

- 5. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 6. CAS 5197-87-5: Benzyl Tripropyl Ammonium Chloride [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. fzgxjckxxb.com [fzgxjckxxb.com]

- 10. phasetransfer.com [phasetransfer.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biomedres.us [biomedres.us]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. researchgate.net [researchgate.net]

- 17. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

An In-Depth Technical Guide to Benzyltripropylammonium Chloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Quaternary Ammonium Salt

Benzyltripropylammonium chloride (BTPAC) is a quaternary ammonium compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and pharmaceutical development. Its unique molecular architecture, featuring a positively charged nitrogen atom bonded to three propyl groups and a benzyl group, bestows upon it valuable surfactant and catalytic properties.[1] This guide aims to provide an in-depth technical overview of BTPAC, moving beyond a simple recitation of facts to offer a nuanced understanding of its physicochemical properties, mechanisms of action, and practical applications. For researchers and drug development professionals, a thorough grasp of this compound's characteristics is paramount for leveraging its full potential in designing innovative synthetic routes and novel therapeutic systems.

This document will delve into the core attributes of BTPAC, from its fundamental physical data to its sophisticated role as a phase-transfer catalyst. We will explore detailed experimental protocols, elucidate the causality behind its reactivity, and provide a framework for its safe and effective use. The insights presented herein are intended to empower scientists to not only utilize BTPAC in established procedures but also to envision its application in pioneering research endeavors.

Physicochemical Properties: A Foundation for Application

The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. For Benzyltripropylammonium chloride, these characteristics are pivotal to its function as a versatile laboratory and industrial reagent.

Core Molecular and Physical Data

A comprehensive summary of the key physicochemical properties of Benzyltripropylammonium chloride is presented in Table 1. This data serves as a critical reference for experimental design, enabling accurate calculations and the selection of appropriate reaction conditions. The molecular formula, C16H28ClN, and molecular weight of approximately 269.85 g/mol are foundational for stoichiometric considerations in chemical synthesis.[2] The melting point of around 180°C, with decomposition, indicates its thermal stability under typical reaction conditions.[3][4]

Table 1: Core Physicochemical Properties of Benzyltripropylammonium Chloride

| Property | Value | References |

| IUPAC Name | benzyl(tripropyl)azanium chloride | [2] |

| CAS Number | 5197-87-5 | [2] |

| Molecular Formula | C16H28ClN | [2] |

| Molecular Weight | 269.85 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | ~180 °C (decomposes) | [3][4] |

| Solubility | Soluble in water, alcohols, ethers, and ketones | [3] |

| Hygroscopicity | Hygroscopic | [5] |

Solubility Profile: Bridging Phases

A defining feature of Benzyltripropylammonium chloride is its broad solubility. It is soluble in water as well as a range of organic solvents, including alcohols, ethers, and ketones.[3] This amphiphilic nature is a direct consequence of its molecular structure. The quaternary ammonium head is ionic and thus hydrophilic, readily interacting with polar solvents like water. Conversely, the benzyl and propyl groups are nonpolar and lipophilic, facilitating dissolution in organic media. This dual solubility is the cornerstone of its efficacy as a phase-transfer catalyst, a topic that will be explored in detail in a subsequent section.

Stability and Reactivity: Considerations for Safe Handling and Storage

Benzyltripropylammonium chloride is relatively stable at room temperature.[3] However, it is incompatible with strong oxidizing agents and strong bases, which can lead to its degradation.[1][3] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Therefore, it is imperative to store BTPAC in a tightly sealed container in a cool, dry, and well-ventilated area to maintain its integrity.[6] Understanding these stability parameters is crucial for ensuring the reproducibility of experimental results and for maintaining a safe laboratory environment.

The Engine of Biphasic Reactions: BTPAC as a Phase-Transfer Catalyst

One of the most significant applications of Benzyltripropylammonium chloride in organic synthesis is its role as a phase-transfer catalyst (PTC).[1] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[7][8]

The mechanism of phase-transfer catalysis hinges on the ability of the catalyst to transport a reactant from one phase to another, thereby enabling the reaction to proceed. In a typical scenario involving an aqueous and an organic phase, an anionic nucleophile residing in the aqueous phase is unable to react with an organic substrate dissolved in the organic phase due to the insolubility of the two species in each other's respective media.

BTPAC overcomes this barrier through its amphiphilic nature. The positively charged quaternary ammonium cation (Q+) forms an ion pair with the anion (Nu-) from the aqueous phase. The lipophilic alkyl and benzyl groups of the BTPAC cation then shuttle the entire ion pair [Q+Nu-] into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily attack the organic substrate. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle. This continuous transport of the anionic reactant accelerates the overall reaction rate significantly.[7][8]

Caption: Mechanism of Benzyltripropylammonium Chloride in Phase-Transfer Catalysis.

Practical Applications and Experimental Protocols

The versatility of Benzyltripropylammonium chloride as a phase-transfer catalyst makes it a valuable tool in a wide array of organic transformations, including nucleophilic substitutions, oxidations, and alkylations.[7] Its application is particularly prominent in the synthesis of pharmaceuticals and other fine chemicals where high yields and mild reaction conditions are desirable.[8][9]

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction that can be significantly enhanced by the use of a phase-transfer catalyst like BTPAC. The following is a representative protocol.

Objective: To synthesize an ether from an alcohol and an alkyl halide under biphasic conditions using BTPAC as a phase-transfer catalyst.

Materials:

-

Alcohol (e.g., phenol)

-

Alkyl halide (e.g., benzyl bromide)

-

Sodium hydroxide (aqueous solution, e.g., 50%)

-

Benzyltripropylammonium chloride (BTPAC)

-

Organic solvent (e.g., toluene)

-

Stirring apparatus

-

Reaction vessel with condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol and the alkyl halide in the organic solvent.

-

Aqueous Phase Addition: Add the aqueous sodium hydroxide solution to the flask. This will form a biphasic system.

-

Catalyst Introduction: Add a catalytic amount of Benzyltripropylammonium chloride (typically 1-5 mol%) to the reaction mixture.

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously to ensure efficient mixing of the two phases.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine to remove any remaining base and catalyst.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by techniques such as distillation or column chromatography.

Causality of Experimental Choices: The use of a biphasic system with a strong base like sodium hydroxide allows for the in-situ formation of the alkoxide nucleophile in the aqueous phase. BTPAC is crucial for transporting this nucleophile into the organic phase to react with the alkyl halide. Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the rate of catalyst turnover and overall reaction efficiency.

Caption: Experimental Workflow for a BTPAC-Catalyzed Williamson Ether Synthesis.

Safety and Handling: A Prerequisite for Responsible Research

As with any chemical reagent, proper safety precautions must be observed when handling Benzyltripropylammonium chloride. It is classified as an irritant, causing skin and serious eye irritation.[2][5] It may also cause respiratory irritation.[2][5] Therefore, it is essential to handle this compound in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin Protection: A lab coat should be worn to prevent skin contact.

First-Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal: Dispose of Benzyltripropylammonium chloride and any contaminated materials in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion: A Versatile Tool with Expanding Horizons

Benzyltripropylammonium chloride has firmly established itself as a valuable and versatile compound in the toolkit of researchers and drug development professionals. Its unique combination of physicochemical properties, particularly its amphiphilicity, makes it an exceptionally effective phase-transfer catalyst. This guide has provided a comprehensive overview of its core characteristics, mechanism of action, practical applications, and essential safety protocols. By understanding the "why" behind its utility, scientists can more effectively harness its potential to drive innovation in organic synthesis and pharmaceutical sciences. As research continues to push the boundaries of chemical reactivity and molecular design, the applications for well-characterized and efficient catalysts like Benzyltripropylammonium chloride are poised to expand even further.

References

-

ChemBK. Benzyl Tripropyl Ammonium Chloride. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6097067, Benzyltripropylammonium chloride. Retrieved November 27, 2023 from [Link].

-

Solubility of Things. Benzyltrimethylammonium chloride. Available from: [Link]

-

Oktrade. Benzyltrimethylammonium Chloride: Properties and Applications. Available from: [Link]

-

Lookchem. Understanding Benzyltrimethylammonium Chloride: Properties and Applications. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 159952, Benzyltributylammonium chloride. Retrieved November 27, 2023 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12284954, Benzyl-Propyl-Ammonium Chloride. Retrieved November 27, 2023 from [Link].

-

Lookchem. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst?. Available from: [Link]

-

NPTEL Archive. Lecture 41 : Phase Transfer Catalysis. Available from: [Link]

-

Lookchem. Mastering Phase Transfer Catalysis: A Guide to Benzyltriethylammonium Chloride. Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5963, Benzyltrimethylammonium chloride. Retrieved November 27, 2023 from [Link].

-

Chemsrc. Benzyltripropylammonium chloride | CAS#:5197-87-5. Available from: [Link]

Sources

- 1. CAS 5197-87-5: Benzyl Tripropyl Ammonium Chloride [cymitquimica.com]

- 2. Benzyltripropylammonium chloride | C16H28ClN | CID 6097067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Benzyltripropylammonium chloride | 5197-87-5 [chemicalbook.com]

- 5. Benzyltripropylammonium chloride | 5197-87-5 [amp.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. nbinno.com [nbinno.com]